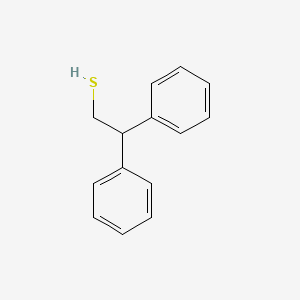
2,2,2-Trifluoro-1-(2-fluoro-6-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(2-fluoro-6-methylphenyl)ethanone is an organic compound with the molecular formula C9H6F4O. It is a derivative of acetophenone, where the phenyl ring is substituted with fluorine and methyl groups, and the carbonyl carbon is bonded to a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with the Grignard reagent derived from bromobenzene.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride (AlCl3) at low temperatures (-40°C).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Nucleophiles like NH3, NaOH, and other halides
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2,2,2-Trifluoro-1-(2-fluoro-6-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用機序
The mechanism by which 2,2,2-Trifluoro-1-(2-fluoro-6-methylphenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and cellular signaling pathways.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar structure but lacks the additional fluorine and methyl groups on the phenyl ring.
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Contains a methoxy group instead of a methyl group.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Another fluorinated acetophenone derivative with different substitution patterns
Uniqueness
2,2,2-Trifluoro-1-(2-fluoro-6-methylphenyl)ethanone is unique due to the specific arrangement of fluorine and methyl groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability.
特性
分子式 |
C9H6F4O |
|---|---|
分子量 |
206.14 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(2-fluoro-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H6F4O/c1-5-3-2-4-6(10)7(5)8(14)9(11,12)13/h2-4H,1H3 |
InChIキー |
CBQWWRRWDDQUGN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)F)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)

![N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide](/img/structure/B15301552.png)

![7-Azaspiro[3.5]nonan-1-one](/img/structure/B15301557.png)
![N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide](/img/structure/B15301571.png)

